Cyclovirobuxine

説明

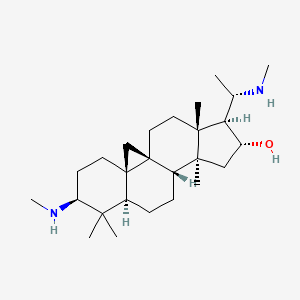

active priciple of Buxus microphylla var. sinica; has anti-arrhythmic & arrhythmia-inducing actions

特性

IUPAC Name |

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNAPBAUIVITMI-ABNIRSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316983 | |

| Record name | Cyclovirobuxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860-79-7 | |

| Record name | Cyclovirobuxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclovirobuxine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclovirobuxine D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclovirobuxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclovirobuxin D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOVIROBUXINE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51GY352868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Cyclovirobuxine D?

An In-depth Technical Guide on the Mechanism of Action of Cyclovirobuxine D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound D (CVB-D) is a triterpenoid (B12794562) steroid alkaloid extracted from the traditional Chinese medicinal plant Buxus microphylla.[1] Initially recognized and clinically utilized for its cardiovascular protective effects, including the treatment of arrhythmias, heart failure, and myocardial ischemia, recent research has unveiled its potent anticancer and analgesic properties.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of CVB-D, detailing its molecular targets and signaling pathways. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Core Mechanisms of Action: A Multifaceted Profile

This compound D exhibits a diverse pharmacological profile by modulating a variety of signaling pathways and cellular processes. Its mechanism of action can be broadly categorized into cardioprotective, anticancer, and analgesic effects.

Cardioprotective Mechanisms

CVB-D's established role in treating cardiovascular diseases stems from its influence on cardiac electrophysiology, ion channel function, and cellular stress responses.[1]

-

Anti-Arrhythmic Effects: CVB-D demonstrates significant anti-atrial fibrillation properties.[4] Its electrophysiological mechanism involves prolonging the action potential duration (APD) and the effective refractory period (ERP) in atrial cells, an action characteristic of Class III anti-arrhythmic drugs.[4][5] At higher concentrations (30 µmol/L), it also decreases the maximal velocity of depolarization (Vmax), a feature of Class I anti-arrhythmics.[4][6] This dual action helps to suppress abnormal automaticity and interrupt reentry circuits that cause arrhythmias.[4][6]

-

Ion Channel Modulation:

-

Potassium Channels: CVB-D is an ether-a-go-go related gene (ERG) potassium channel blocker, with an IC50 value of 19.7 μM in HEK293 cells.[7] Its blockade is activation-dependent, suggesting it binds preferentially to open ERG channels.[7]

-

Calcium Channels: It facilitates the utilization of intracellular Ca2+ and prevents its loss, which may underlie its protective effect in heart failure.[2]

-

-

Cardiomyocyte Protection:

-

Suppression of Oxidative Stress: In doxorubicin-induced cardiomyopathy, CVB-D pretreatment attenuates cardiac contractile dysfunction by reducing oxidative damage, including lipid peroxidation and protein carbonylation, and preserving the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG).[1][8]

-

Mitochondrial Biogenesis: It prevents doxorubicin-induced impairment of mitochondrial biogenesis by preserving the expression of key regulators like peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) and nuclear respiratory factor 1 (NRF1).[1][8] This action helps maintain mitochondrial DNA copy number and function.[8]

-

Inhibition of Programmed Cell Death: CVB-D ameliorates diabetic cardiomyopathy by inhibiting NLRP3-mediated cardiomyocyte pyroptosis.[9][10] It also alleviates sepsis-induced cardiac injury by mitigating ferroptosis and reducing cytoplasmic iron overload.[11] In the context of doxorubicin (B1662922) toxicity, it reduces myocardial apoptosis by inhibiting the release of mitochondrial cytochrome c into the cytosol.[1]

-

-

Vascular Effects: CVB-D induces coronary vasodilation, an effect linked to the endothelial release of nitric oxide (NO).[2]

Anticancer Mechanisms

CVB-D has emerged as a promising agent in oncology, demonstrating inhibitory effects across various cancer types by targeting key signaling pathways involved in proliferation, survival, and metastasis.

-

Induction of Apoptosis and Cell Cycle Arrest:

-

In gastric cancer cells, CVB-D induces mitochondria-mediated apoptosis by up-regulating cleaved Caspase-3 and the Bax/Bcl-2 ratio.[12] It also arrests the cell cycle at the S phase.[12]

-

In non-small cell lung cancer (NSCLC), it induces G2/M phase arrest by suppressing the KIF11-CDC25C-CDK1-CyclinB1 regulatory network.[13]

-

In glioblastoma (GBM), CVB-D triggers apoptosis and mitochondrial damage through the generation of reactive oxygen species (ROS), which mediates the mitochondrial translocation of cofilin.[14][15]

-

-

Inhibition of Key Oncogenic Signaling Pathways:

-

Akt/mTOR Pathway: In breast and gastric cancer cells, CVB-D induces autophagy-associated cell death by attenuating the phosphorylation of Akt and mTOR.[12][14][]

-

AKT/ERK Pathway: In colorectal cancer (CRC), CVB-D inhibits tumorigenesis by targeting the CTHRC1-AKT/ERK-Snail signaling pathway.[14][17] This leads to the suppression of proliferation, migration, and epithelial-mesenchymal transition (EMT).[17]

-

NF-κB/JNK Pathway: In NSCLC, CVB-D inhibits cell growth and progression by suppressing the activation of the NF-κB/JNK signaling pathway.[13]

-

Analgesic Mechanisms

Recent studies have repurposed CVB-D as a potent analgesic, particularly for inflammatory and neuropathic pain.[3][18]

-

Inhibition of Voltage-Gated Calcium Channels: The primary analgesic mechanism involves the potent inhibition of voltage-gated Ca(v)3.2 T-type calcium channels, which are abundantly expressed in nociceptive neurons.[3][18] It also inhibits Ca(v)2.2 channels, but its pain-relieving effects are predominantly mediated through Ca(v)3.2 blockade.[3] This inhibition attenuates the excitability of dorsal root ganglion neurons, thereby reducing pain hypersensitivity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound D.

Table 1: In Vitro Efficacy and Potency of this compound D

| Target/Assay | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| hERG Potassium Channel | HEK293 | IC₅₀ | 19.7 µM | [7] |

| Cell Viability | MGC-803 (Gastric Cancer) | % Viability | ~10% at 240 µM (72h) | [12] |

| Cell Viability | MKN28 (Gastric Cancer) | % Viability | ~20% at 240 µM (72h) | [12] |

| Cell Viability | T98G (Glioblastoma) | IC₅₀ | ~120 µM (approx.) | [14] |

| Cell Viability | U251 (Glioblastoma) | IC₅₀ | ~120 µM (approx.) | [14] |

| Ca(v)3.2 T-type Channel | HEK293T | % Inhibition | ~70% at 30 µM | [3] |

| Ca(v)2.2 Channel | HEK293T | % Inhibition | ~60% at 30 µM |[3] |

Table 2: In Vivo Experimental Data for this compound D

| Animal Model | Condition | Dosage | Key Finding | Reference |

|---|---|---|---|---|

| Mice | Doxorubicin Cardiomyopathy | Not specified | Attenuated increases in LVEDD/LVEDS; Attenuated decreases in EF/FS | [1] |

| Rats | Myocardial Infarction | 0.5, 1.0, 2.0 mg/kg (i.g.) | Beneficial for heart failure | [] |

| Mice | Inflammatory Pain (CFA) | 10.07 µg (i.pl.) | Attenuated mechanical and thermal hypersensitivity for >2 weeks | [3] |

| Mice | Lethal Dose (LD₅₀) | 8.9 mg/kg (i.v.) | N/A | [2] |

| Mice | Lethal Dose (LD₅₀) | 9.2 mg/kg (i.p.) | N/A | [2] |

| Mice | Lethal Dose (LD₅₀) | 293 mg/kg (i.g.) | N/A |[2] |

LVEDD: Left Ventricular End-Diastolic Dimension; LVEDS: Left Ventricular End-Systolic Dimension; EF: Ejection Fraction; FS: Fractional Shortening; i.g.: intragastric; i.pl.: intraplantar; i.v.: intravenous; i.p.: intraperitoneal.

Key Experimental Protocols

This section details common methodologies used to investigate the mechanism of action of CVB-D.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of CVB-D on cancer cells.

-

Methodology (CCK-8/MTT Assay):

-

Cell Seeding: Cancer cells (e.g., T98G, U251, MGC-803) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[14]

-

Treatment: Cells are treated with increasing concentrations of CVB-D (e.g., 0-240 µM) for various time points (e.g., 24, 48, 72 hours).[12][17]

-

Reagent Incubation: After treatment, CCK-8 or MTT reagent is added to each well and incubated according to the manufacturer's protocol.

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage relative to untreated control cells.

-

Apoptosis Analysis

-

Objective: To quantify CVB-D-induced apoptosis.

-

Methodology (Flow Cytometry with Annexin V/PI Staining):

-

Cell Treatment: Cells are treated with CVB-D as described above.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.

-

Analysis: Samples are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

-

-

Methodology (TUNEL Assay for Tissue):

-

Tissue Preparation: Heart tissue sections are deparaffinized and rehydrated.[1]

-

Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.

-

TUNEL Reaction: The sections are incubated with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) to label DNA strand breaks.

-

Visualization: Labeled apoptotic cells are visualized using fluorescence microscopy. The percentage of apoptotic cells is quantified.[1]

-

Western Blot Analysis

-

Objective: To measure the expression and phosphorylation status of proteins in key signaling pathways.

-

Methodology:

-

Protein Extraction: Cells or tissues are lysed using RIPA buffer, and protein concentration is determined by BCA assay.[19]

-

Electrophoresis: Equal amounts of protein (15-30 µg) are separated by SDS-PAGE.[19]

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.[19]

-

Blocking and Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Cleaved Caspase-3, PGC-1α, NLRP3).[17][19]

-

Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody and visualized using an ECL substrate.[19] Band intensity is quantified using software like ImageJ.[19]

-

Animal Models

-

Objective: To evaluate the in vivo efficacy of CVB-D.

-

Methodology (Doxorubicin-Induced Cardiomyopathy Model):

-

Animal Grouping: Male mice are randomly divided into groups (e.g., Control, CVB-D alone, Doxorubicin (DOX) alone, CVB-D + DOX).[1]

-

Treatment Regimen: The CVB-D group receives CVB-D pretreatment for a specified period. The DOX group receives an injection of doxorubicin to induce cardiotoxicity. The combination group receives both.

-

Functional Assessment: Cardiac function is assessed using echocardiography to measure parameters like LVEF and FS.[1]

-

Histological and Molecular Analysis: At the end of the study, hearts are harvested for histological staining (e.g., H&E, TUNEL) and molecular analysis (Western Blot, PCR).[1]

-

Mandatory Visualizations

Caption: CVB-D cardioprotective signaling pathways.

Caption: CVB-D mechanism in colorectal cancer.

Caption: CVB-D mechanism in non-small cell lung cancer.

Caption: General experimental workflow for CVB-D analysis.

References

- 1. This compound D Attenuates Doxorubicin-Induced Cardiomyopathy by Suppression of Oxidative Damage and Mitochondrial Biogenesis Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound D, a cardiovascular drug from traditional Chinese medicine, alleviates inflammatory and neuropathic pain mainly via inhibition of voltage-gated Cav3.2 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Anti-atrial fibrillation effects of this compound-D and its electrophysiological mechanism studied on guinea pig atria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound D Attenuates Doxorubicin-Induced Cardiomyopathy by Suppression of Oxidative Damage and Mitochondrial Biogenesis Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound D Ameliorates Experimental Diabetic Cardiomyopathy by Inhibiting Cardiomyocyte Pyroptosis via NLRP3 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound D Ameliorates Experimental Diabetic Cardiomyopathy by Inhibiting Cardiomyocyte Pyroptosis via NLRP3 in vivo and in vitro [frontiersin.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin [frontiersin.org]

- 15. This compound D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound D, a cardiovascular drug from traditional Chinese medicine, alleviates inflammatory and neuropathic pain mainly via inhibition of voltage-gated Cav3.2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

Buxus microphylla alkaloids isolation and characterization

An In-depth Technical Guide on the Isolation and Characterization of Alkaloids from Buxus microphylla

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for isolating and characterizing the diverse array of alkaloids found in Buxus microphylla. The triterpenoid (B12794562) and steroidal alkaloids from this plant genus have garnered significant scientific interest due to their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This document outlines the key experimental protocols, presents quantitative data for prominent alkaloids, and visualizes the general experimental workflow and known biological activities.

Experimental Protocols: Isolation and Purification

The isolation of alkaloids from Buxus microphylla is a multi-step process involving extraction, acid-base partitioning, and sequential chromatographic separations. The general workflow is designed to separate the alkaloids from other plant metabolites and then to isolate individual alkaloid constituents.

Plant Material Preparation

Freshly collected twigs and leaves of Buxus microphylla are the primary source materials.[1]

-

Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

Solvent extraction is the initial step to isolate the crude alkaloid mixture from the powdered plant material.

-

Solvent Selection: Acetone or methanol (B129727) are commonly used solvents for the initial extraction.[1][3]

-

Procedure: The powdered plant material is macerated in the chosen solvent at room temperature for an extended period, often with agitation. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and filtered.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning

This crucial step separates the basic alkaloids from neutral and acidic metabolites.

-

Acidification: The crude extract is dissolved in an aqueous acidic solution (e.g., 5% HCl), which protonates the nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Extraction of Neutral and Acidic Compounds: The acidic solution is then partitioned against an immiscible organic solvent (e.g., ethyl acetate (B1210297) or chloroform). Neutral and acidic compounds will move into the organic layer, while the protonated alkaloids remain in the aqueous layer. This step is repeated to ensure complete separation.

-

Basification and Alkaloid Extraction: The aqueous layer containing the alkaloid salts is then made alkaline (e.g., with NH4OH to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents. The free alkaloids are then extracted from the aqueous layer using an organic solvent like chloroform (B151607).

-

Final Concentration: The organic solvent containing the crude alkaloid mixture is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

Chromatographic Separation and Purification

The crude alkaloid mixture is a complex combination of different alkaloids that require further separation. This is typically achieved through a series of chromatographic techniques.

-

Column Chromatography (CC): This is the primary method for the initial fractionation of the crude alkaloid extract.

-

Stationary Phase: Silica gel is the most commonly used stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. A common solvent system starts with a non-polar solvent like chloroform and gradually introduces a more polar solvent like methanol.

-

-

Further Purification: Fractions obtained from column chromatography are often further purified using one or more of the following techniques:

-

Preparative Thin-Layer Chromatography (pTLC): For separating small quantities of compounds.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification of individual alkaloids. Reverse-phase columns (e.g., C18) are frequently used.

-

Sephadex LH-20 Chromatography: Used for size-exclusion chromatography to separate compounds based on their molecular size.

-

Characterization of Isolated Alkaloids

Once purified, the structure of each alkaloid is elucidated using a combination of spectroscopic techniques.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the alkaloids.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for detailed structural elucidation:

-

¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule.

-

¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH3, CH2, CH, and quaternary carbons).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by identifying proton-proton and proton-carbon correlations within the molecule.

-

Physical and Chemical Properties

-

Melting Point: The melting point of a crystalline alkaloid is a key indicator of its purity.

-

Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.

Quantitative Data of Selected Buxus microphylla Alkaloids

The following tables summarize the available quantitative data for some of the alkaloids isolated from Buxus microphylla.

Table 1: Physicochemical Properties of Selected Buxus microphylla Alkaloids

| Alkaloid | Molecular Formula | Molecular Mass [M+H]⁺ | Reference |

| Buxmicrophylline P | C₂₈H₄₈N₂O | 445.3795 | [1] |

| Buxmicrophylline Q | C₂₇H₄₆N₂O | 415.3683 | [1] |

| Buxmicrophylline R | C₂₇H₄₄N₂O₂ | 429.3476 | [1] |

Table 2: Cytotoxic Activity of Selected Buxus microphylla Alkaloids (IC₅₀ values in µM)

| Alkaloid/Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 | HepG2 | K562 | ES2 | A2780 | Reference |

| Buxmicrophylline R | 15.58 | 13.53 | 14.97 | 4.51 | 11.72 | - | - | - | - | [1][4] |

| Buxmicrophylline E | - | - | - | - | - | - | 2.95 | - | - | [5][6] |

| Buxmicrophylline G | - | - | - | - | - | 0.89 | 4.44 | - | - | [5][6] |

| Buxmicrophylline I | - | - | - | - | - | - | 1.70 | - | - | [5][6] |

| Known Compound 8 | - | - | - | - | - | - | 5.61 | - | - | [5][6] |

| Known Compound 9 | - | - | - | - | - | 0.78 | 0.37 | - | - | [5][6] |

| Compound 36 (from Buxus sinica) | - | - | - | - | - | - | - | 1.33 | 0.48 | [7] |

| Cisplatin (Positive Control) | 6.53 | 8.24 | 9.85 | 10.21 | 11.01 | - | - | - | - | [1] |

Note: '-' indicates data not available in the provided sources.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of alkaloids from Buxus microphylla.

Caption: General workflow for the isolation and characterization of alkaloids.

Biological Activity of Buxus Alkaloids

The primary biological activity reported for many Buxus microphylla alkaloids is cytotoxicity against cancer cells. The diagram below represents this effect and the induction of apoptosis, a form of programmed cell death, which has been observed with alkaloids from the Buxus genus.[8]

Caption: Cytotoxic effects and apoptotic induction by Buxus alkaloids.

Conclusion

The alkaloids of Buxus microphylla represent a rich source of structurally diverse and biologically active compounds. The methodologies outlined in this guide provide a framework for the successful isolation and characterization of these valuable natural products. The potent cytotoxic activities of many of these alkaloids underscore their potential for further investigation in the development of novel anticancer therapeutics. Future research should focus on elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects to fully realize their therapeutic potential.

References

- 1. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Triterpenoid Alkaloids from Buxus microphylla: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Cytotoxic Triterpenoid Alkaloids from Buxus microphylla - American Chemical Society - Figshare [acs.figshare.com]

- 6. Cytotoxic triterpenoid alkaloids from Buxus microphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structurally diverse alkaloids from the Buxus sinica and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buxus natalensis (Oliv.) Hutch (Buxaceae) Exhibits Its Anticancer Potential by Stimulating ROS Production and Caspase-p53-BCL-2-Dependent Apoptosis in Hepatocellular Carcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Triterpenoid Alkaloids in Traditional Chinese Medicine: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the chemistry, pharmacology, and therapeutic potential of triterpenoid (B12794562) alkaloids from traditional Chinese medicine (TCM), designed for researchers, scientists, and drug development professionals.

Introduction

Triterpenoid alkaloids are a structurally diverse and pharmacologically significant class of natural products found in various plants used in traditional Chinese medicine. These complex molecules, characterized by a C30 triterpenoid skeleton incorporating nitrogen atoms, have garnered considerable interest in the scientific community for their potent biological activities. This guide provides a comprehensive overview of the core aspects of triterpenoid alkaloids from prominent TCM sources, including their chemical diversity, isolation and characterization methodologies, pharmacological properties, and mechanisms of action.

Major Classes and Chemical Structures

Triterpenoid alkaloids in TCM are primarily found in genera such as Tripterygium, Buxus, and Daphniphyllum. Each genus produces a unique array of these compounds with distinct structural features.

Sesquiterpene Pyridine (B92270) Alkaloids from Tripterygium wilfordii (Lei Gong Teng)

Tripterygium wilfordii, known as "Thunder God Vine," is a potent immunosuppressive and anti-inflammatory herb in TCM. Its bioactivity is largely attributed to a group of sesquiterpene pyridine alkaloids. These compounds feature a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety, forming a macrocyclic structure. Examples include wilforine, wilfordatine, and tripfordine.

Buxus Alkaloids (Huang Yang Mu)

Plants of the genus Buxus are rich in steroidal alkaloids, which are biogenetically derived from a cycloartenol-type triterpenoid skeleton. These alkaloids are characterized by a 9,10-cyclopropyl ring system and nitrogen-containing substituents at C-3 and/or C-20. Over 200 Buxus alkaloids have been identified, with cyclovirobuxine D being a prominent example used in Chinese medicine for cardiovascular conditions.[1]

Daphniphyllum Alkaloids

The Daphniphyllum genus is a source of structurally complex and diverse triterpenoid alkaloids, with over 350 identified compounds.[2][3] These alkaloids possess intricate polycyclic skeletons, often with unique fused ring systems, making them attractive targets for synthetic chemistry.[4] Their biogenesis is thought to involve a squalene-like intermediate.[5] Examples include daphniphylline (B78742) and methyl homodaphniphyllate.

Isolation and Purification of Triterpenoid Alkaloids

The isolation of triterpenoid alkaloids from plant matrices is a multi-step process that leverages their physicochemical properties. Below are generalized experimental protocols based on methodologies reported in the literature.

General Extraction Protocol

This protocol outlines a typical acid-base extraction method for enriching alkaloids from plant material.

Workflow for Triterpenoid Alkaloid Extraction

Caption: General workflow for the extraction and initial purification of triterpenoid alkaloids.

Methodology:

-

Grinding and Extraction: Air-dried and powdered plant material (e.g., 20 kg of Tripterygium wilfordii root bark) is refluxed with 95% ethanol (4 x 50 L) for 12 hours. The solvent is then evaporated under reduced pressure to yield a crude extract.[2]

-

Acid-Base Extraction: The crude extract is dissolved in an appropriate solvent and subjected to acid-base partitioning. For instance, the chloroform-soluble fraction of an ethanol extract can be acid-extracted and then alkaline-precipitated to obtain the total alkaloids.[6]

-

Solvent Partitioning: The resulting crude alkaloid fraction is further partitioned using a series of solvents with increasing polarity to afford sub-fractions for chromatographic separation.

Chromatographic Purification Protocols

High-performance liquid chromatography (HPLC) and counter-current chromatography (CCC) are powerful techniques for the preparative isolation of pure triterpenoid alkaloids.

Methodology:

-

Column and Mobile Phase: A reversed-phase C18 column (e.g., YMC-Pack ODS-A) is commonly used. The mobile phase typically consists of a gradient of methanol (B129727) or acetonitrile (B52724) in water, often with a small percentage of an acid (e.g., 0.1% acetic acid) to improve peak shape.[7]

-

Elution: Isocratic or gradient elution can be employed. For example, in the purification of compounds from Belamcanda, an isocratic elution with 32% methanol in 0.1% acetic acid water for 20 minutes at a flow rate of 5.0 mL/min was used for a specific fraction.[7]

-

Detection and Fraction Collection: Detection is typically performed using a UV detector. Fractions corresponding to the peaks of interest are collected for further analysis.

This technique is particularly effective for separating alkaloids based on their pKa values.

Methodology:

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected. For the separation of alkaloids from Aconitum coreanum, a system of petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v) was used.[8]

-

Mobile and Stationary Phases: The upper organic phase is made alkaline with a retainer (e.g., 10 mM triethylamine), and the lower aqueous phase is acidified with an eluter (e.g., 10 mM hydrochloric acid).[8]

-

Separation: The crude alkaloid extract is dissolved in the stationary phase and loaded into the CCC column. The mobile phase is then pumped through the column, and the separated compounds are collected. From 3.5 g of a crude extract of Aconitum coreanum, this method yielded several pure alkaloids, including 578 mg of Guanfu base A and 356 mg of Guanfu base I.[8]

Structural Elucidation

The complex structures of triterpenoid alkaloids are determined using a combination of modern spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Pharmacological Activities and Quantitative Data

Triterpenoid alkaloids from TCM exhibit a wide range of pharmacological activities, with cytotoxic, anti-inflammatory, and immunosuppressive effects being the most prominent.

Cytotoxic Activity

Many triterpenoid alkaloids have demonstrated potent cytotoxicity against various human cancer cell lines. The tables below summarize some of the reported IC₅₀ values.

| Buxus Alkaloids | Cell Line | IC₅₀ (µM) | Reference |

| Compound 36 (Buxus sinica) | ES2 (Ovarian) | 1.33 | [9] |

| Compound 36 (Buxus sinica) | A2780 (Ovarian) | 0.48 | [9] |

| Buxmicrophylline R (B. microphylla) | MCF-7 (Breast) | 4.51 | [10] |

| Buxmicrophylline R (B. microphylla) | A-549 (Lung) | 15.58 | [10] |

| KBA01 | HT29 (Colon) | 6.00 ± 2.03 | [11] |

| Daphniphyllum Alkaloids | Cell Line | IC₅₀ | Reference |

| Daphnezomine W | Hela (Cervical) | 16.0 µg/mL | [5][12][13] |

| Daphnioldhanol A | Hela (Cervical) | 31.9 µM | [14] |

| Alkaloids from other TCM sources | Compound | Cell Line | IC₅₀ (µM) | Reference |

| Tripterygium wilfordii | Wilfordatine E | HEK293/NF-κB-Luc | 8.75 | [15] |

| Tripterygium wilfordii | Tripfordine A | HEK293/NF-κB-Luc | 0.74 | [15] |

| Tripterygium wilfordii | Wilforine | HEK293/NF-κB-Luc | 15.66 | [15] |

Anti-inflammatory and Immunosuppressive Activities

Triterpenoid alkaloids from Tripterygium wilfordii, in particular, are known for their potent anti-inflammatory and immunosuppressive effects. These activities are primarily mediated through the inhibition of key inflammatory signaling pathways.

Mechanisms of Action: Signaling Pathways

The pharmacological effects of triterpenoid alkaloids are exerted through the modulation of various cellular signaling pathways, including those involved in inflammation, proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several triterpenoid alkaloids have been shown to inhibit this pathway. For example, celastrol (B190767) from Tripterygium wilfordii suppresses TNF-induced NF-κB activation by inhibiting IκBα kinase activation and subsequent IκBα degradation, thereby preventing the nuclear translocation of the p65 subunit.[13][14]

Celastrol's Inhibition of the NF-κB Pathway

Caption: Celastrol inhibits the NF-κB pathway by targeting TAK1 and the IKK complex.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Triptolide, also from Tripterygium wilfordii, has been shown to modulate the MAPK pathway. For instance, it can inhibit the TNF-α-induced phosphorylation of JNK, a key component of the MAPK pathway, in rheumatoid arthritis fibroblast-like synoviocytes.[1]

Triptolide's Modulation of the MAPK/JNK Pathway

Caption: Triptolide can inhibit the MAPK pathway by reducing the phosphorylation of JNK.

Apoptosis Pathway

Several triterpenoid alkaloids induce apoptosis in cancer cells through the mitochondrial-dependent (intrinsic) pathway. This compound D, for example, has been shown to induce apoptosis in glioblastoma and lung cancer cells.[5][12][16][17] Its mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial damage and the activation of caspases.

This compound D-Induced Apoptosis

Caption: this compound D induces apoptosis via ROS-mediated mitochondrial pathways.

Conclusion and Future Directions

Triterpenoid alkaloids from traditional Chinese medicine represent a rich source of structurally novel and biologically potent compounds. Their demonstrated efficacy in modulating key signaling pathways involved in cancer and inflammation underscores their potential as lead compounds for the development of new therapeutics. Further research is warranted to fully elucidate the structure-activity relationships, pharmacological mechanisms, and safety profiles of these fascinating molecules. The integration of modern analytical and pharmacological techniques with the ethnobotanical knowledge of TCM will undoubtedly accelerate the discovery and development of novel drugs from this important class of natural products.

References

- 1. Triptolide inhibits the migration and invasion of rheumatoid fibroblast-like synoviocytes by blocking the activation of the JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 4. Celastrol: A Promising Agent Fighting against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound D inhibits cell proliferation and migration and induces apoptosis in human glioblastoma multiforme and low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triptolide promotes autophagy to inhibit mesangial cell proliferation in IgA nephropathy via the CARD9/p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 11. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound D Induced-Mitophagy through the p65/BNIP3/LC3 Axis Potentiates Its Apoptosis-Inducing Effects in Lung Cancer Cells [mdpi.com]

- 13. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Celastrol, a novel triterpene, potentiates TNF-induced apoptosis and suppresses invasion of tumor cells by inhibiting NF-kappaB-regulated gene products and TAK1-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of Cyclovirobuxine D on the Akt/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclovirobuxine D (CVB-D), a steroidal alkaloid derived from the traditional Chinese medicine Buxus microphylla, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. A significant body of research highlights its ability to modulate the critical Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism that is often dysregulated in cancer. This technical guide provides an in-depth analysis of the effects of CVB-D on the Akt/mTOR pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows.

Introduction to this compound D and the Akt/mTOR Pathway

This compound D is the primary active component of Buxus microphylla, a plant used for centuries in traditional Chinese medicine to treat a variety of ailments, including cardiovascular diseases.[1][2] More recently, its potent anti-tumor properties have been a subject of intense investigation. CVB-D has been shown to inhibit the proliferation and induce apoptosis and autophagy in a range of cancer cell lines, including breast, gastric, colorectal, and non-small cell lung cancer.[1][2][3][4]

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway. Once activated by PI3K, Akt phosphorylates and regulates a multitude of downstream substrates, including mTOR. The mTOR kinase, existing in two distinct complexes (mTORC1 and mTORC2), orchestrates processes like protein synthesis, cell growth, and autophagy.

Mechanism of Action: CVB-D Mediated Inhibition of Akt/mTOR Signaling

Multiple studies have demonstrated that this compound D exerts its anti-cancer effects by attenuating the phosphorylation of key components of the Akt/mTOR pathway.[1][4][5] By inhibiting the phosphorylation of Akt and mTOR, CVB-D effectively dampens the downstream signaling cascade that promotes cancer cell survival and proliferation.[4][5] This inhibition leads to several key cellular outcomes:

-

Induction of Autophagy: CVB-D has been shown to induce autophagy-associated cell death in human breast cancer cells by suppressing the Akt/mTOR pathway.[1][2][4] Autophagy, a cellular self-digestion process, can be a tumor-suppressive mechanism.

-

Induction of Apoptosis: The suppression of the pro-survival Akt pathway by CVB-D contributes to the induction of apoptosis, or programmed cell death. This is often characterized by the upregulation of pro-apoptotic proteins like cleaved Caspase-3 and the Bax/Bcl-2 ratio.[2][5]

-

Cell Cycle Arrest: CVB-D treatment has been observed to cause cell cycle arrest, particularly at the S phase or G2/M phase, in various cancer cell lines, thereby halting their proliferation.[1][3][5]

-

Inhibition of Metastasis: In colorectal cancer, CVB-D has been found to inhibit cell migration and invasion, key processes in metastasis, through the CTHRC1-AKT/ERK-Snail signaling pathway.[1][6]

The following diagram illustrates the inhibitory effect of this compound D on the Akt/mTOR signaling pathway.

Caption: CVB-D inhibits the Akt/mTOR pathway, leading to decreased proliferation and induced autophagy.

Quantitative Data Summary

The anti-cancer efficacy of this compound D has been quantified in numerous studies. The following tables summarize the key findings, including IC50 values and the effects on protein expression.

Table 1: IC50 Values of this compound D in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |

| MGC-803 | Gastric Cancer | Not specified, but viability reduced to ~10% at 240 µM | Not specified, but viability reduced to ~10% at 240 µM | [5] |

| MKN28 | Gastric Cancer | Not specified, but viability reduced to ~20% at 240 µM | Not specified, but viability reduced to ~20% at 240 µM | [5] |

| DLD-1 | Colorectal Cancer | Not specified, but viability inhibited in a dose-dependent manner (0-50 µM) | Not specified, but viability inhibited in a dose-dependent manner (0-50 µM) | [1] |

| LoVo | Colorectal Cancer | Not specified, but viability inhibited in a dose-dependent manner (0-50 µM) | Not specified, but viability inhibited in a dose-dependent manner (0-50 µM) | [1] |

| A549 | Non-Small Cell Lung Cancer | 59.46 | 47.78 | [3] |

| H1299 | Non-Small Cell Lung Cancer | 54.99 | 41.7 | [3] |

| T98G | Glioblastoma | Not specified, but viability decreased in a dose-dependent manner (80-160 µM) | Not specified | [7][8] |

| U251 | Glioblastoma | Not specified, but viability decreased in a dose-dependent manner (80-160 µM) | Not specified | [7][8] |

| HepG2 | Hepatocellular Carcinoma | 91.19 | 65.60 | [9] |

| Huh-7 | Hepatocellular Carcinoma | 96.29 | 72.80 | [9] |

Table 2: Effect of this compound D on Key Protein Expression in Cancer Cells

| Cell Line | Protein | Treatment Concentration (µM) | Duration (h) | Effect | Reference |

| MGC-803, MKN28 | p-Akt | Not specified | Not specified | Attenuated phosphorylation | [5] |

| MGC-803, MKN28 | p-mTOR | Not specified | Not specified | Attenuated phosphorylation | [5] |

| MGC-803, MKN28 | Cleaved Caspase-3 | 0, 30, 60, 120 | 48 | Up-regulated in a dose-dependent manner | [2] |

| MGC-803, MKN28 | Bax/Bcl-2 ratio | 0, 30, 60, 120 | 48 | Up-regulated in a dose-dependent manner | [2] |

| DLD-1, LoVo | p-AKT | Dose-dependent | Not specified | Inhibited | [1] |

| DLD-1, LoVo | p-ERK1/2 | Dose-dependent | Not specified | Inhibited | [1] |

| DLD-1, LoVo | PI3K | Dose-dependent | Not specified | Inhibited | [1] |

| MCF-7 | p-Akt | Not specified | Not specified | Attenuated phosphorylation | [4] |

| MCF-7 | p-mTOR | Not specified | Not specified | Attenuated phosphorylation | [4] |

| MCF-7 | LC3-II/LC3-I ratio | Not specified | Not specified | Promoted conversion | [4] |

| T98G, U251 | Cleaved PARP | 80, 120, 160 | 24 | Increased in a dose-dependent manner | [7] |

| T98G, U251 | Cleaved Caspase-3 | 80, 120, 160 | 24 | Increased in a dose-dependent manner | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound D and the Akt/mTOR pathway.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., A549, H1299) in 96-well plates at a density of 5x10³ cells per well and culture for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound D (e.g., 0-120 µM) for different time points (24, 48, and 72 hours).

-

MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate at 37°C for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of CVB-D that causes 50% inhibition of cell growth.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as Akt, mTOR, and their phosphorylated forms.

-

Cell Lysis: After treatment with CVB-D, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells after treatment with CVB-D.

-

Cell Treatment: Treat cancer cells with different concentrations of CVB-D for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

The following diagram outlines a typical experimental workflow for investigating the effects of CVB-D.

Caption: A typical workflow for evaluating the anti-cancer effects of this compound D.

Conclusion and Future Directions

This compound D has demonstrated significant potential as a therapeutic agent for various cancers through its targeted inhibition of the Akt/mTOR signaling pathway. The compiled data and methodologies in this guide provide a comprehensive resource for researchers and drug development professionals. Future research should focus on further elucidating the precise molecular interactions between CVB-D and the components of the Akt/mTOR pathway, as well as exploring its efficacy and safety in preclinical and clinical settings. The development of CVB-D as a novel anti-cancer drug holds considerable promise for improving patient outcomes.

References

- 1. This compound D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound D induces autophagy-associated cell death via the Akt/mTOR pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | this compound D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin [frontiersin.org]

- 8. This compound D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound D inhibits hepatocellular carcinoma growth by inducing ferroptosis of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Cardioprotective effects of Cyclovirobuxine D in myocardial ischemia

An In-depth Technical Guide to the Cardioprotective Effects of Cyclovirobuxine D in Myocardial Ischemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound D (CVB-D), a steroidal alkaloid derived from Buxus microphylla, has demonstrated significant cardioprotective effects in various preclinical models of myocardial ischemia. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the therapeutic potential of CVB-D. It is intended to serve as a resource for researchers and professionals in cardiovascular drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the molecular pathways involved. The multifaceted actions of CVB-D, encompassing anti-apoptotic, anti-oxidant, anti-inflammatory, and pro-survival signaling, position it as a promising candidate for further investigation in the context of ischemic heart disease.

Introduction

Myocardial ischemia, resulting from reduced blood flow to the heart muscle, is a leading cause of morbidity and mortality worldwide. While reperfusion is the most effective strategy to salvage ischemic myocardium, it can paradoxically induce further damage, known as ischemia-reperfusion (I/R) injury. The pathophysiology of myocardial ischemia is complex, involving oxidative stress, inflammation, apoptosis, and mitochondrial dysfunction[1]. This compound D (CVB-D), an active compound extracted from Buxus microphylla, has been traditionally used for treating cardiovascular ailments in China[2][3][4]. Emerging scientific evidence now elucidates the molecular basis for its cardioprotective properties, highlighting its potential as a therapeutic agent for myocardial ischemia[2][3][5]. This document synthesizes the current knowledge on CVB-D, focusing on its efficacy and mechanisms in preclinical models of cardiac ischemia.

Mechanisms of Cardioprotection

CVB-D exerts its cardioprotective effects through a multi-pronged approach, targeting several key pathological processes associated with myocardial ischemia.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, of cardiomyocytes is a critical contributor to tissue damage in myocardial infarction[3]. CVB-D has been shown to significantly reduce apoptosis in cardiac cells. In a doxorubicin-induced cardiomyopathy model, which shares pathophysiological features with myocardial infarction, pretreatment with CVB-D markedly decreased the number of TUNEL-positive (apoptotic) cells[3][6]. This anti-apoptotic effect is associated with the preservation of mitochondrial integrity, as evidenced by the inhibition of cytochrome c release from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway[3][6].

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major driver of I/R injury[1]. CVB-D demonstrates potent antioxidant properties. It ameliorates cardiac oxidative damage by reducing lipid peroxidation and protein carbonylation[3][6]. Furthermore, CVB-D helps maintain the cellular antioxidant capacity by preserving the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG)[3][6].

Preservation of Mitochondrial Function and Biogenesis

Mitochondria are central to cardiomyocyte survival and function. Ischemia and reperfusion lead to mitochondrial damage and impair mitochondrial biogenesis. CVB-D has been shown to protect mitochondria by preventing the impairment of mitochondrial biogenesis. It preserves the expression of key regulators of this process, including peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and nuclear respiratory factor 1 (NRF-1), as well as maintaining mitochondrial DNA (mtDNA) copy number[3][6]. In diabetic cardiomyopathy models, CVB-D was also found to improve mitochondrial morphology and function[7].

Modulation of Key Signaling Pathways

CVB-D's cardioprotective effects are mediated by its influence on several critical intracellular signaling pathways.

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. CVB-D has been shown to activate the Nrf2 signaling pathway, promoting the nuclear translocation of Nrf2 and upregulating its downstream antioxidant target genes, such as NAD(P)H: quinone oxidoreductase 1 (NQO-1) and Peroxiredoxin 1 (Prdx1)[5][8]. This activation of Nrf2 is a key mechanism by which CVB-D suppresses oxidative stress in the heart[5][8].

-

PI3K/Akt Signaling Pathway: While much of the evidence for CVB-D's effect on the PI3K/Akt pathway comes from cancer research where it often shows an inhibitory effect, the role of this pro-survival pathway in the context of its cardioprotective effects warrants further investigation[9][10][11]. The activation of Akt is a well-established cardioprotective mechanism, and it is plausible that in the context of myocardial ischemia, CVB-D could modulate this pathway differently.

-

JAK/STAT Signaling Pathway: Chronic inflammation contributes to adverse cardiac remodeling post-myocardial infarction. The JAK/STAT pathway is a key signaling cascade in cytokine-mediated inflammation[12][13]. CVB-D has been reported to suppress inflammatory responses by blocking the JAK-STAT signaling pathway in murine macrophages, suggesting its anti-inflammatory actions may contribute to its cardioprotective effects[5][14].

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a component of the innate immune system that, when activated in the heart, can lead to cardiomyocyte pyroptosis, a pro-inflammatory form of cell death. CVB-D has been found to ameliorate diabetic cardiomyopathy by inhibiting cardiomyocyte pyroptosis through the suppression of the NLRP3 inflammasome[14][15].

Other Cardioprotective Mechanisms

-

KATP Channel Opening: CVB-D has been shown to reduce myocardial infarct size, an effect that is nearly abolished by the ATP-sensitive potassium (KATP) channel blocker glibenclamide. This suggests that the opening of KATP channels is a significant mechanism of its cardioprotective action[2].

-

Nitric Oxide (NO) Release: CVB-D protects aortic endothelial cells from hypoxia and enhances the release of nitric oxide (NO), a critical signaling molecule with vasodilatory and anti-inflammatory properties[2].

-

Anti-thrombotic Activity: The formation of thrombi is a key event in myocardial infarction. CVB-D has been observed to significantly decrease the weight of venous thrombus in rats, indicating an anti-thrombotic effect that could be beneficial in preventing ischemic events[2].

-

Inhibition of Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation. CVB-D has been shown to mitigate septic heart injury by inhibiting ferroptosis, suggesting another potential protective mechanism in ischemia where iron dysregulation and oxidative stress are prevalent[16][17][18].

Quantitative Data on Cardioprotective Effects

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound D.

Table 1: In Vivo Effects of CVB-D on Myocardial Injury

| Model | Species | CVB-D Dose | Duration of Treatment | Key Findings | Reference |

| Coronary Artery Ligation | Rat | 20 mg/kg | Not specified | Significantly reduced infarct size and ST-segment elevation. | [2] |

| Doxorubicin-induced Cardiomyopathy | Mouse | 1 mg/kg/day | 4 days | Reduced apoptotic ratio from ~10.35% to ~7.1%. | [3] |

| Diabetic Cardiomyopathy | Rat | Not specified | Not specified | Improved cardiac function and survival rate. | [5] |

| Septic Heart Injury (CLP) | Rat | Not specified | Not specified | Reduced myocardial tissue damage, inflammatory cell infiltration, and fibrosis. | [18] |

Table 2: In Vitro Effects of CVB-D on Cardiomyocytes

| Cell Type | Insult | CVB-D Concentration | Key Findings | Reference |

| Rat Cardiomyocytes | Oxidation/Hypoxia | Not specified | Significantly increased cell viability. | [2] |

| H9C2 Cells | Lipopolysaccharide (LPS) | Not specified | Decreased levels of CK-MB, LDH, and cTnI; suppressed oxidative stress. | [16] |

| Neonatal Rat Cardiomyocytes | High Glucose/H2O2 | 0.5 µM | Suppressed ROS accumulation; restored mitochondrial membrane potential. | [5] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the studies cited. Researchers should refer to the original publications for complete, detailed protocols.

In Vivo Model: Myocardial Ischemia by Coronary Artery Ligation

This is a widely used model to mimic human myocardial infarction[19][20][21][22].

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized, commonly with an intraperitoneal injection of sodium pentobarbital.

-

Surgical Procedure:

-

A thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

-

Successful ligation is confirmed by the appearance of pallor in the myocardial tissue distal to the suture.

-

-

Ischemia and Reperfusion: The duration of ligation (ischemia) and subsequent removal of the ligature (reperfusion) can be varied to model different clinical scenarios. For permanent ischemia models, the ligature is not removed.

-

Drug Administration: CVB-D or vehicle is typically administered intravenously or intraperitoneally at specified times before or after the ligation.

-

Assessment of Infarct Size:

-

At the end of the experiment, the heart is excised.

-

The aorta is often cannulated and perfused with a stain, such as Evans blue, to delineate the area at risk (the non-blue area).

-

The heart is then sliced and incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale.

-

The areas of infarction and the area at risk are quantified using digital imaging software.

-

-

Functional Assessment: Cardiac function can be assessed using echocardiography to measure parameters like ejection fraction and fractional shortening before and after the procedure.

In Vitro Model: Hypoxia/Reoxygenation in Cardiomyocytes

This model simulates ischemia-reperfusion injury at the cellular level[19].

-

Cell Culture: Primary neonatal rat cardiomyocytes or cell lines like H9C2 are cultured under standard conditions.

-

Simulated Ischemia (Hypoxia):

-

The standard culture medium is replaced with a hypoxic buffer (e.g., low glucose, acidic pH).

-

The cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration.

-

-

Simulated Reperfusion (Reoxygenation):

-

The hypoxic buffer is replaced with normal, oxygenated culture medium.

-

The cells are returned to a standard incubator (normoxic conditions) for a specified period.

-

-

Drug Treatment: CVB-D is added to the culture medium at various concentrations before, during, or after the hypoxic period.

-

Assessment of Cell Viability and Injury:

-

Cell Viability: Assessed using assays such as MTT or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

-

Apoptosis: Detected by TUNEL staining or by measuring caspase activation.

-

Oxidative Stress: Measured by quantifying intracellular ROS production using fluorescent probes like DCFH-DA.

-

Mitochondrial Function: Assessed by measuring mitochondrial membrane potential using dyes like JC-1.

-

Protein Analysis: Western blotting is used to quantify the expression and phosphorylation status of proteins in key signaling pathways.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound D and a typical experimental workflow.

Diagram 1: Key Cardioprotective Signaling Pathways of CVB-D

Caption: Key cardioprotective signaling pathways of CVB-D.

Diagram 2: Experimental Workflow for In Vivo Myocardial Ischemia Model

Caption: Experimental workflow for in vivo myocardial ischemia model.

Conclusion and Future Directions

This compound D has emerged as a compelling multi-target agent for the protection of the myocardium against ischemic injury. The evidence strongly suggests that its therapeutic benefits are derived from its ability to concurrently inhibit apoptosis, reduce oxidative stress and inflammation, and preserve mitochondrial function through the modulation of key signaling pathways like Nrf2 and the inhibition of the NLRP3 inflammasome.

For drug development professionals, CVB-D represents a promising natural product lead that could be optimized for enhanced potency and selectivity. Future research should focus on:

-

Clinical Trials: Rigorous, well-controlled clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for patients with acute myocardial infarction or those undergoing revascularization procedures.

-

Pharmacokinetics and Pharmacodynamics: A more detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of CVB-D is essential for optimizing dosing regimens.

-

Combination Therapy: Investigating the potential synergistic effects of CVB-D with existing therapies for myocardial ischemia, such as antiplatelet agents or beta-blockers, could lead to more effective treatment strategies.

-

Target Deconvolution: Further studies to precisely identify the direct molecular targets of CVB-D will provide deeper insights into its mechanisms of action and could guide the development of novel cardioprotective drugs.

References

- 1. Autophagy in Ischemic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. This compound D Attenuates Doxorubicin-Induced Cardiomyopathy by Suppression of Oxidative Damage and Mitochondrial Biogenesis Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound D protects against diabetic cardiomyopathy by activating Nrf2-mediated antioxidant responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.lsbu.ac.uk [discovery.lsbu.ac.uk]

- 7. This compound D ameliorates cardiomyocyte senescence in diabetic cardiomyopathy mice by enhancing mitochondrial function via sirtuin 3–ATP5O signal axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] this compound D protects against diabetic cardiomyopathy by activating Nrf2-mediated antioxidant responses | Semantic Scholar [semanticscholar.org]

- 9. This compound D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound D inhibits colorectal cancer tumorigenesis via the CTHRC1‑AKT/ERK‑Snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits the progression of clear cell renal cell carcinoma by suppressing the IGFBP3-AKT/STAT3/MAPK-Snail signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound D Ameliorates Experimental Diabetic Cardiomyopathy by Inhibiting Cardiomyocyte Pyroptosis via NLRP3 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound D Ameliorates Experimental Diabetic Cardiomyopathy by Inhibiting Cardiomyocyte Pyroptosis via NLRP3 in vivo and in vitro [frontiersin.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. This compound D pretreatment ameliorates septic heart injury through mitigation of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. news-medical.net [news-medical.net]

- 22. Guidelines for experimental models of myocardial ischemia and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclovirobuxine D's Anti-Tumor Efficacy in Glioblastoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anti-tumor properties of Cyclovirobuxine D (CVB-D), a steroidal alkaloid, with a specific focus on its effects on glioblastoma (GBM). This document synthesizes the current in vitro research, detailing the compound's impact on cell viability, apoptosis, and cell cycle progression. It also outlines the key signaling pathways involved and provides representative experimental protocols for the core assays used in this research.

Executive Summary

This compound D, a natural compound extracted from Buxus microphylla, has demonstrated significant anti-tumor activity against glioblastoma cell lines in vitro.[1][2] Research indicates that CVB-D inhibits cell proliferation and migration, arrests the cell cycle, and induces apoptosis through a mitochondrial-dependent pathway.[1][3] A key mechanism of action involves the generation of reactive oxygen species (ROS) and the subsequent mitochondrial translocation of cofilin, leading to mitochondrial damage and programmed cell death.[2] While in vitro data is promising, in vivo studies in glioblastoma models are currently lacking in the available scientific literature.

Quantitative Data on the Effects of this compound D on Glioblastoma Cells

The following tables summarize the quantitative data from in vitro studies on the effects of CVB-D on various glioblastoma cell lines.

Table 1: Effect of this compound D on the Viability of Glioblastoma Cell Lines (T98G and U251)

| Cell Line | CVB-D Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |

| T98G | 40 | 12 | ~90% |

| 24 | ~80% | ||

| 48 | ~70% | ||

| 80 | 12 | ~80% | |

| 24 | ~65% | ||

| 48 | ~50% | ||

| 120 | 12 | ~70% | |

| 24 | ~50% | ||

| 48 | ~35% | ||

| 160 | 12 | ~60% | |

| 24 | ~40% | ||

| 48 | ~25% | ||

| U251 | 40 | 12 | ~95% |

| 24 | ~85% | ||

| 48 | ~75% | ||

| 80 | 12 | ~85% | |

| 24 | ~70% | ||

| 48 | ~55% | ||

| 120 | 12 | ~75% | |

| 24 | ~55% | ||

| 48 | ~40% | ||

| 160 | 12 | ~65% | |

| 24 | ~45% | ||

| 48 | ~30% |

Data is estimated from graphical representations in the cited literature.[2][4]

Table 2: Effect of this compound D on Apoptosis of Glioblastoma Cell Lines (T98G and U251) after 24-hour treatment

| Cell Line | CVB-D Concentration (µM) | Apoptotic Cells (%) (Early + Late) |

| T98G | 0 (Control) | ~5% |

| 80 | ~15% | |

| 120 | ~25% | |

| 160 | ~40% | |

| U251 | 0 (Control) | ~5% |

| 80 | ~18% | |

| 120 | ~30% | |

| 160 | ~45% |

Data is estimated from graphical representations in the cited literature.[2][4]

Table 3: Effect of this compound D on Cell Cycle Distribution of Glioblastoma Cell Line (T98G) after 24-hour treatment

| CVB-D Concentration (µmol/l) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | ~60% | ~25% | ~15% |

| 80 | ~55% | ~35% | ~10% |

| 160 | ~50% | ~45% | ~5% |

| 240 | ~45% | ~50% | ~5% |

Data is estimated from graphical representations in the cited literature.[1]

Table 4: Effect of this compound D on the Expression of Apoptosis-Related Proteins in T98G Cells

| Protein | CVB-D Treatment | Change in Expression |

| Bax | Concentration-dependent | Increased |

| Bcl-2 | Concentration-dependent | Decreased |

| Cleaved Caspase-3 | Concentration-dependent | Increased |

| PARP | Concentration-dependent | Increased cleavage |

The cited literature confirms a concentration-dependent up- or down-regulation of these proteins, though specific fold-changes are not provided.[1][2][4]

Core Signaling Pathways

This compound D exerts its anti-tumor effects on glioblastoma cells primarily through the induction of oxidative stress and the subsequent activation of the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to evaluate the anti-tumor properties of this compound D on glioblastoma cells. These protocols are synthesized from standard laboratory procedures and the methodologies mentioned in the cited literature.

Cell Viability Assay (CCK-8)

This protocol outlines the measurement of cell viability in response to CVB-D treatment using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

Glioblastoma cell lines (e.g., T98G, U251)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound D (CVB-D) stock solution

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-